(2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE
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Overview
Description
(2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an isobutyl group and a 5-methyl-2-thienylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE typically involves the reaction of 5-methyl-2-thiophenemethanol with isobutylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or ethanol. The reaction mixture is heated to promote the formation of the desired amine product, which is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene and amine compounds.
Scientific Research Applications
(2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-isobutyl-N-methylamine: A simpler amine derivative with similar structural features but lacking the thiophene ring.
N-isobutyl-N-phenylamine: Contains a phenyl group instead of the 5-methyl-2-thienylmethyl group.
N-isobutyl-N-(2-thienyl)methylamine: Similar structure but without the methyl group on the thiophene ring.
Uniqueness
(2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is unique due to the presence of the 5-methyl-2-thienylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s reactivity and specificity in certain applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8(2)6-11-7-10-5-4-9(3)12-10/h4-5,8,11H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQUNPHJIMWQDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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